molecular formula C27H21FN2O5 B2770567 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 887224-92-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2770567
CAS No.: 887224-92-2
M. Wt: 472.472
InChI Key: FVNCBNSWODJPRT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2,3-dihydrobenzo[b][1,4]dioxin and 4-fluorobenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and amidation under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research may focus on evaluating the biological activity of this compound against different pathogens or cancer cell lines.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. This includes studying its efficacy and safety as a drug candidate for treating various diseases.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine. These compounds share a common quinoline core but differ in their substituents, leading to variations in their biological activities.

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a subject of interest for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-16-2-8-22-20(12-16)27(33)21(26(32)17-3-5-18(28)6-4-17)14-30(22)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNCBNSWODJPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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